molecular formula C5H4BrN5O B7781901 2-amino-8-bromo-3,7-dihydropurin-6-one

2-amino-8-bromo-3,7-dihydropurin-6-one

Cat. No.: B7781901
M. Wt: 230.02 g/mol
InChI Key: CRYCZDRIXVHNQB-UHFFFAOYSA-N
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Description

2-Amino-8-bromo-3,7-dihydropurin-6-one (IUPAC name) is a brominated purine derivative, commonly referred to as 8-Bromoguanine . Structurally, it features:

  • A purine core with a bromine atom at the 8th position.
  • An amino group (-NH₂) at the 2nd position.
  • A ketone group at the 6th position.

This compound is a halogenated analog of guanine (2-amino-3,7-dihydropurin-6-one) , where bromine substitution alters its electronic and steric properties.

Properties

IUPAC Name

2-amino-8-bromo-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYCZDRIXVHNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=O)N)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=O)N)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-amino-8-bromo-3,7-dihydropurin-6-one would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-8-bromo-3,7-dihydropurin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-amino-8-bromo-3,7-dihydropurin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include halogenated, nitro-, and amino-substituted purines. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
2-Amino-8-bromo-3,7-dihydropurin-6-one Br (C8), NH₂ (C2) C₅H₄BrN₅O Not provided ~230.02* Bromine increases lipophilicity
Guanine (Baseline) NH₂ (C2), H (C8) C₅H₅N₅O 73-40-5 151.13 High water solubility
8-Chloro-3,7-dihydropurin-6-one Cl (C8), H (C2) C₅H₃ClN₄O Not provided 170.56 Smaller halogen; moderate reactivity
8-Nitroguanine (8-NO₂-Gua) NO₂ (C8), NH₂ (C2) C₅H₄N₆O₃ 938433-22-8 196.12 Electron-withdrawing nitro group
2,8-Diamino-3,7-dihydropurin-6-one NH₂ (C2, C8) C₅H₆N₆O 28128-41-8 166.14 Enhanced solubility via dual -NH₂
2-Bromohypoxanthine Br (C2), H (C8) C₅H₃BrN₄O 87781-93-9 215.01 Bromine at C2 alters electronic effects

*Molecular weight calculated based on formula.

Physicochemical Properties

  • Solubility: The bromine atom in 8-Bromoguanine reduces water solubility compared to guanine due to increased hydrophobicity . In contrast, 2,8-diamino-3,7-dihydropurin-6-one exhibits higher solubility owing to additional hydrogen-bonding sites .
  • Reactivity :
    • Bromine’s polarizability makes 8-Bromoguanine more reactive in nucleophilic substitution compared to 8-Chlorohypoxanthine .
    • The nitro group in 8-Nitroguanine facilitates oxidative DNA damage, whereas bromine’s steric bulk may hinder enzyme binding .

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